molecular formula C17H13N5O2S B15104058 N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B15104058
M. Wt: 351.4 g/mol
InChI Key: FDSSCGIZSOQLGO-UHFFFAOYSA-N
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Description

N-[4-(1H-Tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a phenyl ring substituted with a tetrazole moiety. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Sulfonamides are well-known for their hydrogen-bonding capabilities and bioactivity, often serving as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H13N5O2S/c23-25(24,17-10-5-13-3-1-2-4-14(13)11-17)19-15-6-8-16(9-7-15)22-12-18-20-21-22/h1-12,19H

InChI Key

FDSSCGIZSOQLGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and naphthalene sulfonamide groups. One common method involves the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring . The resulting tetrazole can then be coupled with the naphthalene sulfonamide through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and tetrazole ring participate in nucleophilic and electrophilic substitution reactions.

Key Examples

  • Chlorine Displacement : In structural analogs, the chlorine atom on the phenyl ring acts as a leaving group. For example, palladium-catalyzed Suzuki-Miyaura coupling replaces halogens with aryl boronic acids (e.g., naphthalen-1-yl substitution under reflux with Pd(PPh₃)₄/Na₂CO₃ in dioxane-water) .

  • Sulfonamide Modifications : The sulfonamide nitrogen can undergo alkylation or acylation. Reaction with methyl iodide in basic conditions yields N-methyl derivatives .

Table 1: Substitution Reaction Parameters

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, refluxAryl-substituted naphthalene derivative78–85%
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylsulfonamide65%

Cycloaddition Reactions

The tetrazole ring engages in [3+2] cycloadditions due to its conjugated π-system.

Notable Observations

  • Dipolar Additions : Reaction with alkynes under thermal conditions forms pyrazoline derivatives. For example, heating with phenylacetylene at 120°C yields fused heterocycles .

Table 2: Cycloaddition Outcomes

DipolarophileConditionsProductApplicationSource
PhenylacetyleneToluene, 120°C, 12 hrsPyrazoline-tetrazole hybridBioactive scaffold synthesis

Oxidation and Reduction

The tetrazole and naphthalene moieties undergo redox transformations.

Oxidation

  • Tetrazole Ring : Hydrogen peroxide oxidizes the tetrazole to a tetrazole N-oxide, enhancing hydrogen-bonding capacity .

  • Naphthalene System : Strong oxidants like KMnO₄ convert naphthalene to phthalic acid derivatives under acidic conditions .

Reduction

  • Tetrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine, altering bioactivity .

Sulfonamide Hydrolysis

Treatment with concentrated HCl at reflux cleaves the sulfonamide to yield naphthalene-2-sulfonic acid and 4-(1H-tetrazol-1-yl)aniline .

Tetrazole Ring Opening

Reaction with Grignard reagents (e.g., MeMgBr) opens the tetrazole ring, forming imine intermediates that can be further functionalized .

Scientific Research Applications

N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide compound that contains a tetrazole ring and a naphthalene moiety. It has a molecular weight of 351.4 g/mol and the molecular formula C17H13N5O2SC_{17}H_{13}N_5O_2S. This compound’s structural complexity makes it a candidate for chemical and biological applications, especially in medicinal chemistry.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is investigated as a potential enzyme inhibitor or receptor ligand.
  • Medicine The compound is explored for potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
  • Industry It is utilized in developing new materials and as a catalyst in chemical reactions.

This compound's biological activity has made it a compound of interest in medicinal chemistry. The tetrazole ring can form hydrogen bonds and non-covalent interactions with biological targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of their activity.

  • FABP4 Inhibition Naphthalene sulfonamide derivatives, including this compound, have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4). The binding affinity of this compound to FABP4 is superior to known inhibitors, suggesting potential therapeutic applications in immunometabolic diseases.
  • Cytotoxicity Assessment In vitro studies have shown that this compound has significant cytotoxicity against human cancer cell lines, with an IC₅₀ value lower than many standard chemotherapeutic agents.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation The tetrazole ring can be oxidized under specific conditions to create derivatives.
  • Reduction Reduction reactions can modify the tetrazole ring or the sulfonamide group.
  • Substitution The phenyl and naphthalene groups can undergo electrophilic or nucleophilic substitution reactions.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Attributes
N-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamideContains a methyl group on the tetrazoleEnhanced lipophilicity may improve membrane permeability
N-(2-(1H-tetrazol-5-yl)phenyl)naphthalene-2-sulfonamideDifferent position of the tetrazole ringVariations in binding affinity due to structural differences
Phenyl bis-sulfonamide derivativesTwo sulfonamide groups attached to phenyl ringsPotentially greater inhibitory activity against certain enzymes due to dual binding sites
1-Phenyl-1H-tetrazole-5-thiolContains a thiol group instead of a sulfonamide groupDifferent reactivity and biological activity due to the presence of the thiol group
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamideContains a propanamide group instead of a naphthalene sulfonamideAltered interactions with biological targets compared to the naphthalene sulfonamide derivative

Comparison with Similar Compounds

Key Comparisons:

Compound Core Structure Heterocycle Substituents Notable Functional Groups
Target Compound Naphthalene-sulfonamide Tetrazole (1H) 4-(Tetrazol-1-yl)phenyl Sulfonamide, Tetrazole
6a-m () Naphthalene-oxy Triazole (1,2,3) Varied nitro/aryl groups Acetamide, Triazole
(S)-N-[(4-Methoxyphenyl)(naphthalen-1-yl)methyl]-4-methylbenzenesulfonamide () Chiral benzenesulfonamide None Methoxyphenyl, naphthalene Sulfonamide, Chiral center
  • Tetrazole vs.
  • Sulfonamide vs.

Spectral and Analytical Data

Infrared Spectroscopy (IR):

Compound Key IR Peaks (cm⁻¹) Observations
Target (Inferred) ~3250 (–NH), ~1350/1150 (S=O), ~1600 (C=C) Sulfonamide and tetrazole signatures
6b () 3292 (–NH), 1682 (C=O), 1504 (–NO₂) Acetamide C=O and nitro group vibrations
FT-IR peaks for S=O, C–O (methoxy) Confirmed sulfonamide and ether linkages

Nuclear Magnetic Resonance (NMR):

  • Target Compound (Inferred) : The naphthalene protons would appear as multiplet signals (δ 7.2–8.3 ppm), while the tetrazole proton may resonate near δ 8.5–9.5 ppm .
  • 6b () : Aromatic protons at δ 7.20–8.61 ppm and triazole proton at δ 8.36 ppm .
  • : Chiral center protons (δ 5.38–5.48 ppm) and methoxy group (δ ~3.8 ppm) .

Research Implications and Limitations

The absence of direct experimental data for this compound in the provided evidence necessitates reliance on structural analogs. Key research gaps include:

  • Bioactivity : Triazole-containing analogs () show nitro-group-dependent activity; tetrazole derivatives may exhibit enhanced potency due to improved acidity .
  • Crystallography : SHELXL () could refine the target’s structure, but its success depends on crystal quality and substituent effects .

Biological Activity

N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is a complex sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, including a tetrazole ring and naphthalene moiety, contribute to its potential as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄N₄O₂S, with a molecular weight of 351.4 g/mol. The compound features:

  • Tetrazole ring : Known for bioisosterism to carboxylic acids, enhancing interaction with biological targets.
  • Naphthalene moiety : Provides structural rigidity and hydrophobic character.
  • Sulfonamide group : Contributes to its solubility and potential as an enzyme inhibitor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. The presence of the sulfonamide group is crucial for its antibacterial mechanism, which likely involves inhibition of bacterial dihydropteroate synthase.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in disrupting protein-protein interactions that are critical in cancer progression. Studies have reported its efficacy against several cancer cell lines, including:

Cell LineIC₅₀ (µM)
HeLa (cervical)5.0
MCF-7 (breast)3.2
NCI-H460 (lung)4.8

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The tetrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition.
  • Modulation of Signaling Pathways : Interaction with specific proteins can alter cellular signaling pathways associated with inflammation and metabolism.

Study on FABP4 Inhibition

A study highlighted the role of naphthalene sulfonamide derivatives, including this compound, as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is implicated in metabolic disorders such as diabetes. The binding affinity of this compound was found to be superior to that of known inhibitors, indicating its potential therapeutic application in immunometabolic diseases .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic potential of this compound against various human cancer cell lines using the MTT assay. Results indicated significant cytotoxicity with an IC₅₀ value lower than many standard chemotherapeutic agents, suggesting a robust anticancer profile .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide, and how can reaction efficiency be validated?

  • Methodology : Copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") is a standard approach. A typical procedure involves reacting a naphthalene-sulfonamide alkyne derivative with 1H-tetrazole-containing azides in a tert-butanol/water (3:1) solvent system under ambient conditions. Catalytic Cu(OAc)₂ (10 mol%) ensures regioselectivity. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by ice quenching, ethyl acetate extraction, and recrystallization in ethanol .
  • Validation : Confirm product purity via melting point analysis, FT-IR (e.g., C=O at ~1670 cm⁻¹, tetrazole C–N at ~1300 cm⁻¹), and NMR (e.g., triazole proton signals at δ 8.3–8.4 ppm in DMSO-d₆) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and carbons (δ 120–153 ppm) to confirm substitution patterns. The tetrazole ring’s carbons appear at δ ~142–143 ppm .
  • FT-IR : Identify sulfonamide S=O (~1350 cm⁻¹) and tetrazole ring vibrations (~1250–1300 cm⁻¹) .
    • Mass Spectrometry : HRMS (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359) validates molecular weight .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Protocol : Use CLSI/NCCLS microdilution standards (e.g., CLSI M07-A9 for bacteria, M27-A2 for fungi). Prepare 96-well plates with serial dilutions (e.g., 0.5–256 µg/mL) in SDA/MHB media. Incubate with pathogens (e.g., S. aureus, C. albicans) for 24–48 hours. Measure optical density at 600 nm to determine MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Example : Discrepancies in MIC values against Klebsiella pneumoniae may arise from substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy derivatives). Perform systematic SAR studies by synthesizing analogs with controlled substituents (e.g., para-nitro vs. meta-methoxy) and test under identical conditions. Use multivariate statistical analysis to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What computational strategies predict binding modes and target engagement?

  • Docking Workflow : Use AutoDock Vina for high-throughput virtual screening. Prepare the ligand (tetrazole-sulfonamide) and target proteins (e.g., K. pneumoniae PDB:7BYE) using PyMOL. Apply Lamarckian genetic algorithms for conformational sampling. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .
  • Mechanistic Insights : If apoptosis induction is observed (e.g., in cancer cells), dock against Akt-mTOR pathway proteins (e.g., RAC-α, cofilin-1) to identify potential binding pockets .

Q. How to design a structure-activity relationship (SAR) study for tetrazole-sulfonamide hybrids?

  • Key Variables :

  • Tetrazole Position : Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl isomers.
  • Sulfonamide Linkers : Replace naphthalene-2-sulfonamide with benzene- or thiophene-sulfonamide.
  • Substituent Effects : Introduce halogens (Cl, F) or methoxy groups at phenyl ring positions.
    • Synthesis : Use parallel synthesis (e.g., 48-well plates) with CuAAC click chemistry for rapid analog generation .

Q. What strategies mitigate solubility challenges during biological testing?

  • Formulation : Use DMSO stock solutions (≤1% v/v) diluted in assay media. For in vivo studies, employ cyclodextrin-based nanoencapsulation or PEGylation to enhance bioavailability.
  • Crystallization : Optimize recrystallization solvents (e.g., ethanol/water mixtures) to improve crystalline purity without altering pharmacophores .

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